Butyl 2-(pyridin-2-yl)acetate Butyl 2-(pyridin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 29488-94-6
VCID: VC5636006
InChI: InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-6-4-5-7-12-10/h4-7H,2-3,8-9H2,1H3
SMILES: CCCCOC(=O)CC1=CC=CC=N1
Molecular Formula: C11H15NO2
Molecular Weight: 193.246

Butyl 2-(pyridin-2-yl)acetate

CAS No.: 29488-94-6

Cat. No.: VC5636006

Molecular Formula: C11H15NO2

Molecular Weight: 193.246

* For research use only. Not for human or veterinary use.

Butyl 2-(pyridin-2-yl)acetate - 29488-94-6

Specification

CAS No. 29488-94-6
Molecular Formula C11H15NO2
Molecular Weight 193.246
IUPAC Name butyl 2-pyridin-2-ylacetate
Standard InChI InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-6-4-5-7-12-10/h4-7H,2-3,8-9H2,1H3
Standard InChI Key AOWFSADDXYTKTN-UHFFFAOYSA-N
SMILES CCCCOC(=O)CC1=CC=CC=N1

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The IUPAC name tert-butyl 2-pyridin-2-ylacetate unambiguously defines the compound’s structure: a pyridine ring with an acetic acid ester group at the 2-position, where the ester’s alcohol component is tert-butanol. The canonical SMILES representation, CC(C)(C)OC(=O)CC1=CC=NC=C1, underscores the connectivity of the tert-butyl group (C(C)(C)C), the acetate linker (OC(=O)CC), and the pyridine ring .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueReference
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
Exact Mass193.11000 Da
Polar Surface Area39.19 Ų
LogP (Partition Coeff.)1.97
HS Code2933399090

The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for applications requiring solubility in both organic and aqueous phases.

Synthesis and Manufacturing

Traditional Synthetic Routes

The synthesis of tert-butyl 2-pyridin-2-ylacetate typically involves esterification of pyridin-2-ylacetic acid with tert-butanol under acidic catalysis. Kiselyov and Strekowski (1993) demonstrated a foundational approach using pyridin-2-ylacetic acid and tert-butyl bromide in the presence of a base, achieving moderate yields . This method, while reliable, often requires optimization of reaction time and temperature to mitigate side reactions such as acid-catalyzed decomposition.

Reactivity and Functionalization

Hydrolysis and Derivative Formation

The tert-butyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding pyridin-2-ylacetic acid—a precursor for pharmaceuticals and agrochemicals. For instance, Gruenenthal GmbH’s patent (2013) describes the use of this acid as an intermediate in analgesics, underscoring the ester’s role in prodrug strategies .

Participation in Cyclization Reactions

The pyridine ring’s nitrogen atom enables coordination with Lewis acids, facilitating cyclization reactions. In one example, Liu et al. (2023) utilized TBHP in ethyl acetate to synthesize 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . While this study focused on amides, analogous conditions could plausibly transform tert-butyl 2-pyridin-2-ylacetate into heterocyclic scaffolds.

Applications in Pharmaceutical Research

Intermediate in Analgesic Development

Gruenenthal GmbH’s patent (2013) identifies pyridin-2-ylacetic acid derivatives as critical intermediates in manufacturing non-opioid analgesics . The tert-butyl ester’s stability and ease of hydrolysis make it a preferred protecting group for large-scale synthesis.

Industrial and Regulatory Considerations

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